molecular formula C10H8O3S B1363400 7-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-07-5

7-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1363400
CAS No.: 88791-07-5
M. Wt: 208.24 g/mol
InChI Key: QJWNYHKOXLTWOA-UHFFFAOYSA-N
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Description

7-Methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophene carboxylic acids. It features a benzothiophene ring system substituted with a methoxy group at the 7-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromoanisole and thiophene-2-carboxylic acid.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions using carbon dioxide and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides and strong bases are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halides (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed:

Scientific Research Applications

7-Methoxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with the methoxy group at the 4-position.

    Benzo[b]thiophene-2-carboxylic acid: Lacks the methoxy group, providing a basis for comparison of functional group effects.

Uniqueness: The methoxy group at the 7-position may enhance its interaction with certain molecular targets and improve its solubility and stability .

Properties

IUPAC Name

7-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWNYHKOXLTWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356328
Record name 7-Methoxybenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88791-07-5
Record name 7-Methoxybenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(N,N-dimethylcarbamoylthio)-3-methoxybenzaldehyde (6.7 g), sodium hydroxide (1.4 g), water (13 ml) and methanol (27 ml) was heated under reflux under nitrogen for 1 hour then cooled to ambient temperature and washed with dichloromethane (20 ml). Water (10 ml), methanol (10 ml) and sodium chloroacetate (3.25 g) were added, the mixture was heated under reflux for 8 hours, then it was cooled to ambient temperature and acidified by the addition of 5M hydrochloric acid (15 ml). The product was extracted into dichloromethane (3×30 ml), then the combined extracts were dried (MgSO4) and the solvent was removed in vacuo. The resulting crude (2-formyl-6-methoxyphenylthio)acetic acid (3 g) was diluted with 5M aqueous sodium hydroxide solution then the mixture was heated under reflux for 3.5 hours, cooled to ambient temperature and added dropwise to stirred 5M hydrochloric acid (150 ml). The resulting solid was collected by filtration, washed with water (40 ml) and crystallised from a 3:1 mixture of methanol and water (250 ml) to give 7-methoxybenzo[b]thiophene-2-carboxylic acid (1.9 g) as a pale pink solid which was used without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 7-Methoxybenzo[b]thiophene-2-carboxylic acid synthesized according to the research?

A1: The article describes a multi-step synthesis of this compound. It begins with the base-catalyzed condensation of 2-Mercapto-3-methoxybenzaldehyde (itself synthesized from readily available orthovanillin) with a compound of the type ClCH2X, where X is a carboxylic acid group (CO2H) []. This reaction yields this compound.

Q2: What is the significance of this compound in the context of the research article?

A2: The article highlights this compound as a key intermediate in the synthesis of 7-Hydroxybenzo[b]thiophene []. This is achieved through a subsequent demethylation and decarboxylation process. The research focuses on exploring different synthetic routes to substituted benzo[b]thiophenes and benzisothiazoles, aiming to investigate their chemical properties and potential applications.

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